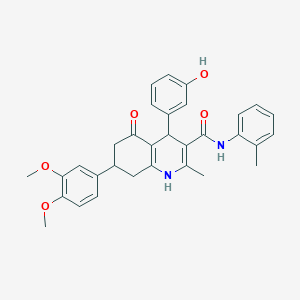

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Vue d'ensemble

Description

Quinoline derivatives are a class of compounds with a wide range of biological and pharmacological activities. The introduction of various functional groups into the quinoline core can significantly affect their chemical behavior and potential applications in medicine and materials science.

Synthesis Analysis

Synthesis of quinoline derivatives often involves multi-step organic reactions, including cyclization, substitution, and functional group transformations. For example, Mizuno et al. (2006) described the efficient synthesis of quinoline metabolites using protective groups and cyclization reactions (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Similarly, synthesis strategies may involve reactions like Friedel–Crafts alkylation, Krohnke pyridine synthesis, and other heterocycle-forming reactions.

Molecular Structure Analysis

The structural analysis of quinoline derivatives, including X-ray crystallography and NMR spectroscopy, reveals detailed information about their molecular conformation, bonding, and stereochemistry. Shishkina et al. (2018) reported on the polymorphic modifications and crystal structure of a quinoline derivative, highlighting the importance of molecular interactions in the solid state (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

Applications De Recherche Scientifique

Cytotoxic Activity in Cancer Research

Quinoline derivatives, including carboxamide compounds, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, a study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which demonstrated potent cytotoxic properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives showed IC(50) values less than 10 nM, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).

Material Science and Polymer Research

Research on quinoline derivatives extends into material science, where these compounds are utilized in the synthesis of new polymers with exceptional properties. A study on polyamides containing a quinoxaline moiety revealed the synthesis of new polyamides characterized by excellent thermal stability and solubility in polar aprotic solvents, showcasing their utility in high-performance materials (Patil et al., 2011).

Pharmacological Applications

Quinoline carboxamides have been investigated for various pharmacological applications. For instance, a study on cinchophen analogs, including quinoline carboxamide derivatives, indicated potential analgesic and anti-inflammatory activities, suggesting their applicability in developing new therapeutic agents (Mishra et al., 1988).

Photophysical and Fluorescent Studies

Quinoline derivatives have been explored for their photophysical properties, including studies on excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores. These compounds exhibited unique dual emissions and large Stokes shifts, demonstrating their potential as fluorescent probes for biological and chemical sensing applications (Padalkar & Sekar, 2014).

Advanced Polymerization Techniques

In the field of polymer science, quinoline derivatives have facilitated the development of novel polymerization techniques. A study on the room-temperature free-radical-induced polymerization of a quinoline-containing monomer highlighted a unique approach to synthesizing thermosetting resin systems for high-temperature applications, underscoring the versatility of quinoline derivatives in advanced material synthesis (Baek et al., 2003).

Propriétés

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O5/c1-18-8-5-6-11-24(18)34-32(37)29-19(2)33-25-15-22(20-12-13-27(38-3)28(17-20)39-4)16-26(36)31(25)30(29)21-9-7-10-23(35)14-21/h5-14,17,22,30,33,35H,15-16H2,1-4H3,(H,34,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLUHOHDBHLQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)O)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4582233.png)

![16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]androstane-3,17-diol](/img/structure/B4582246.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4582261.png)

![N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4582268.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4582276.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4582283.png)

![3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4582290.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4582298.png)

![N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4582302.png)

![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4582318.png)

![N-benzyl-2-oxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)propanamide](/img/structure/B4582323.png)